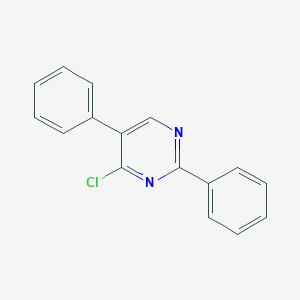
4-Chloro-2,5-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,5-diphenylpyrimidine (CDP) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. CDP belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The synthesis of CDP is relatively simple, and it can be obtained through various methods. In
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-diphenylpyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For instance, 4-Chloro-2,5-diphenylpyrimidine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
4-Chloro-2,5-diphenylpyrimidine has been shown to have various biochemical and physiological effects. For instance, it has been shown to induce apoptosis, a process of programmed cell death that is essential for the regulation of cell growth and development. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Additionally, 4-Chloro-2,5-diphenylpyrimidine has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
4-Chloro-2,5-diphenylpyrimidine has several advantages for lab experiments, including its high yield synthesis, low toxicity, and diverse biological activities. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of 4-Chloro-2,5-diphenylpyrimidine. One potential direction is the development of novel 4-Chloro-2,5-diphenylpyrimidine derivatives with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of 4-Chloro-2,5-diphenylpyrimidine with other anticancer agents. Additionally, the elucidation of the exact mechanism of action of 4-Chloro-2,5-diphenylpyrimidine could lead to the development of more targeted therapies for various diseases.
Synthesis Methods
The synthesis of 4-Chloro-2,5-diphenylpyrimidine can be achieved through several methods, including the reaction of 2,5-diphenylpyrimidine with chloroacetyl chloride in the presence of an acid catalyst, the reaction of 2,5-diphenylpyrimidine with chloroacetonitrile in the presence of a base catalyst, or the reaction of 2,5-diphenylpyrimidine with chloroacetic acid in the presence of a dehydrating agent. The yield of 4-Chloro-2,5-diphenylpyrimidine synthesis is typically high, ranging from 70% to 90%.
Scientific Research Applications
4-Chloro-2,5-diphenylpyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticancer, antifungal, antiviral, and antibacterial activities. For instance, 4-Chloro-2,5-diphenylpyrimidine has been reported to inhibit the growth of various cancer cells, including breast, ovarian, and lung cancer cells. It has also been shown to be effective against fungal infections, such as Candida albicans, and viral infections, such as herpes simplex virus and human immunodeficiency virus.
properties
Molecular Formula |
C16H11ClN2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-chloro-2,5-diphenylpyrimidine |
InChI |
InChI=1S/C16H11ClN2/c17-15-14(12-7-3-1-4-8-12)11-18-16(19-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
XPZUCXWVLSCMCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















